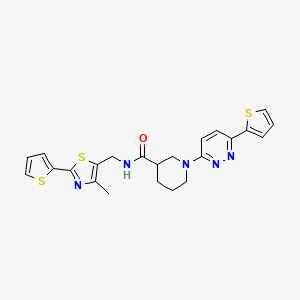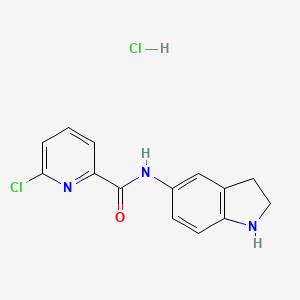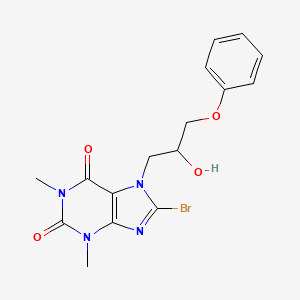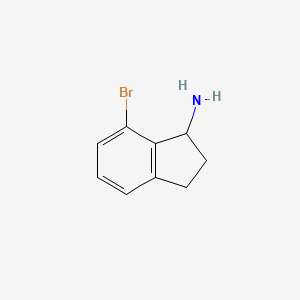![molecular formula C26H27N3O2S2 B2916804 N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1223779-33-6](/img/structure/B2916804.png)
N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thymidylate Synthase and Dihydrofolate Reductase Inhibition : This compound and its analogues have been synthesized as potential inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and cell replication. Such compounds have shown potency in inhibiting these enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 2008).
Antitumor Activity : Various derivatives of this chemical structure have been explored for their antitumor activities. Some compounds demonstrated significant growth inhibition in human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines, indicating a potential role in cancer treatment (Hafez & El-Gazzar, 2017).
Glutaminase Inhibition : Analogs of this compound have been examined for their role as inhibitors of kidney-type glutaminase (GLS), a key enzyme in glutamine metabolism often implicated in cancer. Some analogs showed promising inhibition of GLS, indicating potential therapeutic applications (Shukla et al., 2012).
Spectral Characterization and Synthetic Methodology : The compound's derivatives have been the subject of studies focusing on their synthesis and spectral characterization. These studies provide insights into the molecular structure and properties of the compound, which are essential for its application in medicinal chemistry (Zaki et al., 2017).
Protein Binding Studies : Research has been conducted on the interaction of similar compounds with proteins, such as bovine serum albumin (BSA). Such studies are crucial for understanding the bioavailability and pharmacokinetics of these compounds (Meng et al., 2012).
Crystal Structure Analysis : The crystal structures of related compounds have been elucidated, providing detailed insights into their molecular configurations. This information is vital for understanding the compound's interactions and reactivity (Subasri et al., 2016).
Pharmacological Evaluation for Antiviral Activity : A study has evaluated the antiviral activity of similar compounds, particularly against COVID-19, through molecular docking and other computational methods. This indicates its potential application in developing treatments against viral infections (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-5-9-18-12-14-20(15-13-18)27-22(30)17-33-26-28-23-21(19-10-7-6-8-11-19)16-32-24(23)25(31)29(26)4-2/h6-8,10-16H,3-5,9,17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUHEWSALDGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)
![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2916735.png)

![Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate](/img/structure/B2916739.png)



